molecular formula C13H19ClN2O2 B13731259 3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride

3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride

Cat. No.: B13731259
M. Wt: 270.75 g/mol
InChI Key: UCULFXKUQONPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride is a chemical compound that features a morpholine ring, a propanoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride typically involves the reaction of morpholine with a suitable acylating agent, followed by the introduction of a phenyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-yl-3-oxopropyl)azanium;chloride
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline

Uniqueness

3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

3-morpholin-4-ylpropanoyl(phenyl)azanium;chloride

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H

InChI Key

UCULFXKUQONPES-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)[NH2+]C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.